

potential therapeutic targets of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid

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Compound of Interest

Compound Name: 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

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An In-depth Technical Guide to Investigating the Therapeutic Potential of **5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid** and its Derivatives

Abstract

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid is a crucial chemical scaffold, serving as a key intermediate in the synthesis of highly selective and potent inhibitors of the Sodium-Glucose Cotransporter 2 (SGLT2). This guide provides a comprehensive technical overview for researchers and drug development professionals on identifying and validating SGLT2 as the primary therapeutic target for derivatives of this compound. We will explore the molecular rationale, detail robust experimental protocols for target validation and compound characterization, and present a clear workflow for advancing preclinical candidates.

Introduction: The Rationale for Targeting SGLT2

The kidneys play a pivotal role in maintaining glucose homeostasis. A significant portion of this function is mediated by the Sodium-Glucose Cotransporter 2 (SGLT2), a high-capacity, low-affinity transporter located in the S1 segment of the proximal renal tubule. SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate back into the bloodstream.

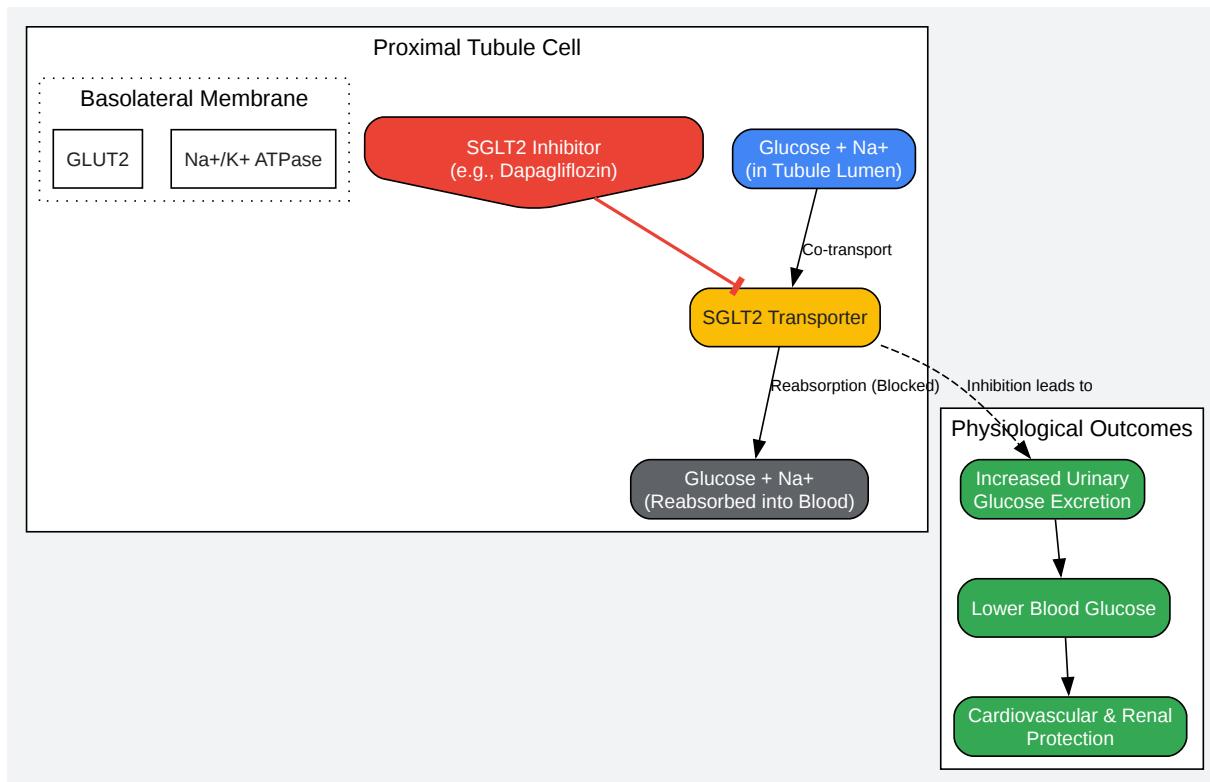
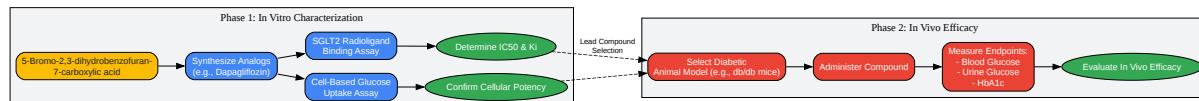
In individuals with type 2 diabetes mellitus (T2DM), the expression and activity of SGLT2 are often upregulated, contributing to persistent hyperglycemia. Therefore, inhibiting SGLT2

presents a compelling therapeutic strategy. By blocking this transporter, excess glucose is excreted in the urine, leading to a reduction in blood glucose levels, independent of insulin secretion or action. This unique mechanism of action offers several advantages, including a low risk of hypoglycemia, and potential benefits for weight loss and blood pressure reduction.

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid serves as a foundational building block for the synthesis of potent SGLT2 inhibitors, most notably Dapagliflozin. The structural features of this scaffold are critical for achieving high selectivity and affinity for the SGLT2 transporter.

Target Identification and Validation Workflow

The journey from a chemical scaffold to a validated therapeutic agent requires a systematic and rigorous approach to target identification and validation. The following workflow outlines the key experimental stages.



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